Obscuraminol F: A Technical Overview of its Discovery and Characterization
Obscuraminol F: A Technical Overview of its Discovery and Characterization
Abstract
This document provides a comprehensive technical overview of the discovery, origin, and initial characterization of Obscuraminol F, an unsaturated amino alcohol. Isolated from the marine tunicate Pseudodistoma obscurum, Obscuraminol F belongs to a class of sphingoid-like compounds that have garnered interest for their structural novelty. This guide details the isolation and structure elucidation methodologies, presents available bioactivity data, and outlines the experimental workflows employed in its initial study. The information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, marine biotechnology, and drug development.
Introduction
Marine invertebrates, particularly tunicates, are a prolific source of structurally diverse and biologically active secondary metabolites. Within this context, the genus Pseudodistoma has been a focus of natural product research, yielding a variety of alkaloids and amino alcohol derivatives. Obscuraminol F is a member of the "obscuraminol" class of compounds, a series of new unsaturated 2-amino-3-ols first reported in 2001. This guide synthesizes the available scientific information on Obscuraminol F, with a focus on its discovery and scientific characterization.
Discovery and Origin
Obscuraminol F was discovered as part of a study on the chemical constituents of the marine ascidian Pseudodistoma obscurum. The organism was collected from the Strait of Gibraltar, specifically from Tarifa Island in Cádiz, Spain. The investigation was prompted by the cytotoxic activity observed in the crude extract of the tunicate.
Experimental Protocols
While a detailed, step-by-step protocol is not available in the public domain, the general methodologies for the isolation and structure elucidation of Obscuraminol F have been described. The process involved a multi-step approach common in natural product chemistry.
Extraction and Isolation
The initial step involved the extraction of the lyophilized tunicate material. A bioassay-guided fractionation approach was employed, indicating that fractions were tested for cytotoxicity to direct the purification process.
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Extraction: The collected specimens of Pseudodistoma obscurum were lyophilized and extracted with a chloroform/methanol solvent system.
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Fractionation: The crude extract was subjected to column chromatography to separate it into fractions of varying polarity.
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Acetylation: A key step in the isolation of Obscuraminol F was the acetylation of a partially purified, inseparable mixture of minor obscuraminols. This chemical derivatization allowed for the separation of the individual compounds as their diacetyl derivatives. Obscuraminol F was therefore isolated and characterized as its diacetyl derivative.
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Purification: The final purification of the diacetylated obscuraminols, including diacetyl-Obscuraminol F, was achieved through further chromatographic techniques.
Structure Elucidation
The chemical structure of diacetyl-Obscuraminol F was determined using a combination of spectroscopic methods.
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Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (such as COSY), were employed to establish the connectivity of the atoms and the overall carbon skeleton.
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Stereochemistry Determination:
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Relative Configuration: The relative stereochemistry of the 2-amino-3-ol moiety was determined by NOEDS (Nuclear Overhauser Effect Difference Spectroscopy) analysis of an oxazolidinone derivative prepared from the related Obscuraminol A. This suggested an erythro relative configuration for the obscuraminols.
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Absolute Configuration: The absolute configuration was established by applying Mosher's method (the analysis of the NMR spectra of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid esters) to the N-acetyl derivative of Obscuraminol A. This determined the absolute configuration at C-3 as R, leading to a 2S, 3R configuration for the core amino alcohol structure.
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Quantitative Data
Specific quantitative spectroscopic data for Obscuraminol F is not fully detailed in the available literature. However, the general characteristics are consistent with an unsaturated amino alcohol structure.
Biological Activity
The initial investigation into the biological activity of the obscuraminols was driven by the cytotoxicity of the crude extract of Pseudodistoma obscurum. However, the purified compounds themselves did not exhibit the same level of activity.
| Sample | Cell Lines Tested | Activity | IC50 Value |
| Crude Chloroform Extract | Mouse lymphoma P-388, Human lung carcinoma A-549, Human colon carcinoma HT-29 | Cytotoxic | Not Reported |
| Purified Obscuraminols (A-F) | Not specified | Mildly cytotoxic / No significant activity | Not Reported |
Table 1: Summary of Reported Cytotoxicity Data.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the collection of the marine organism to the characterization of Obscuraminol F.
Caption: Workflow for the discovery and characterization of Obscuraminol F.
Logic of Structure Elucidation
The following diagram outlines the logical steps and methods used to determine the complete structure of the obscuraminols.
Caption: Logical flow of the structural elucidation of Obscuraminol F.
Signaling Pathways
As of the current available literature, there is no information regarding the specific signaling pathways modulated by Obscuraminol F or other obscuraminols. The initial bioassays were limited to general cytotoxicity screening.
Conclusion
Obscuraminol F is a structurally interesting unsaturated amino alcohol isolated from the marine tunicate Pseudodistoma obscurum. Its discovery was facilitated by the cytotoxic properties of the crude extract of the organism, although the purified compound itself did not show significant activity in the initial assays. The structure was elucidated through a combination of spectroscopic techniques and chemical derivatization. Further research would be required to explore other potential biological activities of Obscuraminol F and to investigate its possible mechanisms of action and molecular targets.
